![molecular formula C20H28N2O5 B3011729 (2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid CAS No. 1099537-24-2](/img/structure/B3011729.png)

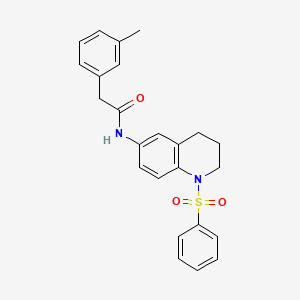

(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

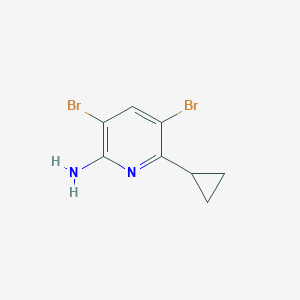

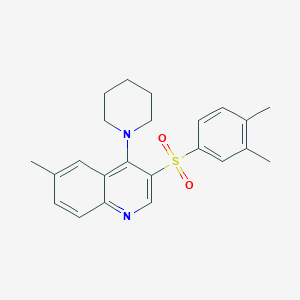

(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C20H28N2O5 and its molecular weight is 376.453. The purity is usually 95%.

BenchChem offers high-quality (2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis

This compound is commonly used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis, preventing unwanted reactions at the amino group while other peptide bonds are formed . This is particularly useful in the production of dipeptides, where the Boc group can be removed under mild acidic conditions after the peptide bond formation.

Drug Development

As a building block in drug synthesis, this compound’s protected amino acid structure is valuable for creating a variety of pharmaceuticals. It can be used to synthesize body proteins, anti-cancer drugs, antiviral drugs, and vitamin B6 derivatives . Its stability and reactivity make it suitable for creating complex molecules required in medicinal chemistry.

Material Science

In material science, the compound’s ability to form stable ionic liquids when combined with other substances can be exploited. These ionic liquids have potential applications in creating novel materials with specific properties, such as enhanced conductivity or tailored solubility .

Analytical Chemistry

The compound can be used as a standard or reference material in chromatographic analysis due to its well-defined structure and purity. This allows for the accurate quantification of substances in complex mixtures .

Chemical Synthesis

It serves as a reagent in various chemical synthesis processes, including the Suzuki-Miyaura cross-coupling, which is a widely used method to form carbon-carbon bonds in organic chemistry . The Boc-protected amino acid can be used to introduce phenylalanine into larger molecules.

Nutritional Research

The compound’s role as a bio-nutrient makes it an interesting subject for nutritional studies. Researchers can explore its metabolism and incorporation into proteins within the body, providing insights into amino acid utilization .

Thermodynamic Studies

Its well-defined thermal properties make it suitable for studying thermodynamic behavior in different environments. This can lead to a better understanding of the stability and reactivity of similar compounds under various conditions .

Solvent Systems

Due to its compatibility with various solvents, it can be used to create specialized solvent systems for reactions that require specific conditions. Its solubility profile allows for its use in a range of organic solvents, which is beneficial for solvation studies .

Mécanisme D'action

Target of Action

It’s known that the compound has a tert-butyloxycarbonyl (boc) protecting group , which is commonly used in peptide synthesis to protect amine groups. This suggests that the compound might interact with proteins or enzymes that recognize or modify amino acids or peptides.

Mode of Action

The boc group can be removed under acidic conditions , which could potentially reveal an active amine group. This amine group could then interact with its target, possibly through mechanisms such as binding to an active site, acting as a substrate, or inhibiting enzymatic activity.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the removal of the Boc group . Additionally, factors such as temperature, presence of other molecules, and the specific cellular or tissue context could also influence the compound’s action.

Propriétés

IUPAC Name |

(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)22-11-9-15(10-12-22)17(23)21-16(18(24)25)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,23)(H,24,25)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCVTDVCCAOPGT-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(tert-butoxycarbonyl)piperidin-4-yl]carbonyl}-L-phenylalanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine](/img/structure/B3011661.png)

![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)

![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)

![ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B3011665.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide](/img/structure/B3011669.png)